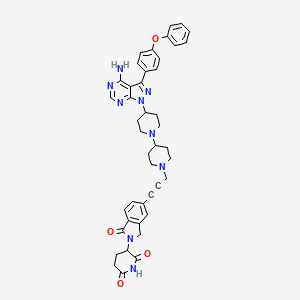

PROTAC BTK Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H43N9O4 |

|---|---|

Molecular Weight |

749.9 g/mol |

IUPAC Name |

3-[6-[3-[4-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]piperidin-1-yl]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C43H43N9O4/c44-40-38-39(29-9-11-34(12-10-29)56-33-6-2-1-3-7-33)48-52(41(38)46-27-45-40)32-18-23-50(24-19-32)31-16-21-49(22-17-31)20-4-5-28-8-13-35-30(25-28)26-51(43(35)55)36-14-15-37(53)47-42(36)54/h1-3,6-13,25,27,31-32,36H,14-24,26H2,(H2,44,45,46)(H,47,53,54) |

InChI Key |

VJBTZFUBOYQFGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCN4CCC(CC4)N5CCC(CC5)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC BTK Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of PROTAC BTK Degrader-1, a proteolysis-targeting chimera designed to selectively eliminate Bruton's tyrosine kinase (BTK). This document outlines the core principles of its function, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved.

Core Mechanism of Action

This compound operates by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively target and degrade BTK.[1][2][3] This is achieved through its heterobifunctional nature, consisting of two distinct ligands connected by a linker.[1][2] One ligand binds to BTK, the protein of interest (POI), while the other binds to an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][4][5]

This dual binding induces the formation of a ternary complex between BTK, this compound, and the E3 ligase.[6][7][8] Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK.[9][10] The resulting polyubiquitinated BTK is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[2][3] A key feature of this process is the catalytic nature of the PROTAC; after inducing degradation, this compound is released and can engage in further rounds of BTK degradation.[7]

dot

BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[11][12] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in B-cell proliferation, differentiation, and survival.[11] By degrading BTK, this compound effectively shuts down this critical signaling pathway, making it a promising therapeutic strategy for B-cell malignancies.[13][14]

dot

Quantitative Data Presentation

The efficacy of this compound and other notable BTK degraders is quantified by parameters such as the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for BTK binding.

| PROTAC Name | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| This compound | BTK (WT) | Cereblon | - | - | - | 34.51 | [15] |

| This compound | BTK (C481S) | Cereblon | - | - | - | 64.56 | [15] |

| MT-802 | BTK (WT) | Cereblon | NAMALWA | 14.6 | >99 | 18.11 | [16][17] |

| MT-802 | BTK (C481S) | Cereblon | XLA cells | 14.9 | >99 | - | [16][17] |

| MT-802 | BTK | Cereblon | - | 9.1 | >99 (at 250 nM) | 46.9 (WT), 20.9 (C481S) | [11][18] |

| NX-2127 | BTK | Cereblon | - | - | >80 | - | [19] |

| P13I | BTK (WT & C481S) | Cereblon | - | - | - | - | [20] |

| DD-03-171 | BTK | Cereblon | - | 5.1 | - | - | |

| TQ-3959 | BTK | Cereblon | Mino | 0.4 | - | - | [21] |

| Compound 23 | BTK | Cereblon | Mino | 1.29 (4h) | - | - | [21] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for BTK Degradation

This protocol quantifies the reduction in BTK protein levels following treatment with a PROTAC.[1][22]

Materials:

-

Cell line expressing BTK (e.g., TMD8, JeKo-1)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against BTK

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-BTK antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize bands using an imaging system.

-

Analysis: Quantify band intensities for BTK and the loading control. Normalize BTK levels to the loading control to determine the percentage of degradation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of BTK in a reconstituted system.[9][10][23]

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human E3 ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)

-

Recombinant human BTK protein

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blot reagents

-

Anti-BTK or anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and BTK protein.

-

PROTAC Addition: Add this compound or DMSO to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-BTK or anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated BTK species.

NanoBRET™ Target Engagement and Ternary Complex Formation Assay

The NanoBRET™ assay is a live-cell method to measure the binding of the PROTAC to its target (target engagement) and the formation of the ternary complex.[24][25][26][27]

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc®-BTK and HaloTag®-CRBN

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

This compound

-

Plate reader capable of measuring luminescence and BRET

Procedure for Ternary Complex Formation:

-

Transfection: Co-transfect HEK293 cells with plasmids for NanoLuc®-BTK and HaloTag®-CRBN.

-

Cell Plating: Plate the transfected cells into a white 96-well plate.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

PROTAC Treatment: Treat the cells with a dilution series of this compound.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.

-

Analysis: Calculate the BRET ratio. An increase in the BRET signal indicates the formation of the BTK-PROTAC-CRBN ternary complex.

A similar protocol can be adapted for target engagement by using a fluorescent tracer that competes with the PROTAC for binding to NanoLuc®-BTK.

Mandatory Visualizations

dot

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Ubiquitination Assay - Profacgen [profacgen.com]

- 11. MT-802 is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]

- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. axonmedchem.com [axonmedchem.com]

- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 20. medkoo.com [medkoo.com]

- 21. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 22. benchchem.com [benchchem.com]

- 23. lifesensors.com [lifesensors.com]

- 24. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 26. selvita.com [selvita.com]

- 27. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Discovery of PROTAC BTK Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of PROTAC BTK Degrader-1, a potent and selective degrader of Bruton's tyrosine kinase (BTK). This document details the scientific rationale, discovery process, chemical synthesis, and biological evaluation of this compound, also known as BTK-PROTAC C13. All quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Introduction and Scientific Rationale

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a validated therapeutic target.[1] While several BTK inhibitors have been developed, challenges such as acquired resistance, particularly through mutations at the C481S active site, and off-target effects limit their long-term efficacy.[2][3]

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome these limitations. PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its enzymatic activity.[2] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the target protein for degradation.[2] This event-driven, catalytic mechanism can lead to a more profound and sustained target suppression at lower drug concentrations, potentially overcoming resistance and reducing off-target effects.[2]

This compound was developed as an orally bioavailable BTK degrader with high potency and selectivity, designed to effectively degrade both wild-type and mutant forms of BTK.[2]

Discovery and Optimization

The discovery of this compound (referred to as compound C13 in the primary literature) was the result of a systematic optimization process aimed at improving the oral bioavailability and degradation activity of an initial series of BTK-PROTACs.[2] The optimization strategy focused on modifying the linker and the E3 ligase ligand to enhance pharmacokinetic properties while maintaining potent BTK degradation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (BTK wild-type) | - | 34.51 nM | [2] |

| IC50 (BTK C481S mutant) | - | 64.56 nM | [2] |

| DC50 (BTK Degradation) | Mino cells | 5.8 nM | [4] |

| Dmax (BTK Degradation) | Mino cells | 96% | [4] |

Table 1: In Vitro Activity of this compound

| Parameter | Species | Dose | Value | Units | Reference |

| Cmax | ICR mice | 10 mg/kg (p.o.) | 135 | ng/mL | [2] |

| Tmax | ICR mice | 10 mg/kg (p.o.) | 0.5 | h | [2] |

| AUC (0-t) | ICR mice | 10 mg/kg (p.o.) | 389 | h*ng/mL | [2] |

| t1/2 | ICR mice | 10 mg/kg (p.o.) | 2.9 | h | [2] |

| F | ICR mice | 10 mg/kg (p.o.) | 45.8 | % | [2] |

Table 2: Pharmacokinetic Parameters of this compound in ICR Mice

Synthesis of this compound (Compound C13)

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final product. The general synthetic scheme is outlined below.

(Note: The following is a generalized description based on typical PROTAC synthesis strategies. The detailed, step-by-step protocol with specific reagents, conditions, and yields would be found in the supplementary information of the primary research article by Zhang J, et al.[2])

Step 1: Synthesis of the BTK-binding moiety. This typically involves the synthesis of a known BTK inhibitor or a derivative thereof, which will serve as the "warhead" to target BTK.

Step 2: Synthesis of the E3 ligase ligand. A common strategy is to synthesize a derivative of thalidomide (B1683933) or pomalidomide, which are known to bind to the Cereblon (CRBN) E3 ligase.

Step 3: Synthesis of the linker. A linker of appropriate length and composition is synthesized, often with reactive functional groups at each end to facilitate coupling with the BTK binder and the E3 ligase ligand.

Step 4: Coupling of the components. The BTK-binding moiety, linker, and E3 ligase ligand are coupled together through a series of chemical reactions, such as amide bond formation or click chemistry, to yield the final PROTAC molecule.

Step 5: Purification and characterization. The final product is purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its identity and purity.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Western Blot Analysis for BTK Degradation

Objective: To determine the ability of this compound to induce the degradation of BTK protein in cells.

Materials:

-

Cell line (e.g., Mino, OCI-ly10)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BTK and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the BTK protein levels to the loading control (GAPDH). The percentage of BTK degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cell line (e.g., OCI-ly10)

-

This compound

-

96-well plates

-

MTS reagent

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Pharmacokinetic Analysis in Mice

Objective: To evaluate the pharmacokinetic properties of this compound following oral administration in mice.

Materials:

-

ICR mice

-

This compound formulated for oral gavage

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS system

Protocol:

-

Dosing: Administer a single oral dose of this compound to a cohort of mice.

-

Blood Sampling: Collect blood samples from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (F%).

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Simplified BTK Signaling Pathway

Caption: PROTAC Mechanism of Action

Caption: Experimental Evaluation Workflow

References

PROTAC BTK Degrader-1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of PROTAC BTK Degrader-1, a potent and selective degrader of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a promising therapeutic strategy to overcome resistance to traditional BTK inhibitors. This compound, also identified as compound C13, has demonstrated significant potential in preclinical studies, exhibiting high degradation activity, oral bioavailability, and antitumor efficacy.[1][2]

Chemical Structure and Physicochemical Properties

This compound is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.

Chemical Structure:

-

Chemical Name: 3-[5-[3-[4-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl][1,4′-bipiperidin]-1′-yl]-1-propyn-1-yl]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione[3]

-

Synonyms: BTK-PROTAC C13[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C43H43N9O4 | [3] |

| Molecular Weight | 749.88 g/mol | [3] |

| CAS Number | 2801715-13-7 | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble to 10 mM in DMSO | [3] |

Pharmacological Properties

This compound is a highly potent degrader of both wild-type and mutant BTK. Its mechanism of action leads to the efficient removal of the BTK protein, thereby inhibiting downstream signaling pathways crucial for the survival of malignant B-cells.

In Vitro Activity

| Parameter | Value | Cell Line | Comments | Source |

| IC50 (BTK WT) | 34.51 nM | - | Inhibitory concentration | [1] |

| IC50 (BTK-C481S) | 64.56 nM | - | Effective against the common resistance mutation | [1] |

| DC50 | 5.8 nM | Mino cells | Concentration for 50% degradation of BTK | [3] |

| Dmax | 96% | Mino cells | Maximum degradation of BTK | [3] |

| Cell Growth IC50 | 5-150 nM | OCI-ly10 cells | Potent inhibition of cell proliferation | [3] |

Pharmacokinetic Parameters in ICR Mice

| Parameter | Value (PO, 100 mg/kg) | Value (IV, 2 mg/kg) | Source |

| Tmax (h) | 1.00 | - | [1] |

| T1/2 (h) | 8.3 | 3.7 | [1] |

| Cmax (ng/mL) | 3089 | - | [1] |

| AUC0-t (ng/mL·h) | 16,894 | 2827 | [1] |

Mechanism of Action and Signaling Pathway

This compound functions by inducing the proximity of BTK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[3] This catalytic mechanism allows a single molecule of the PROTAC to induce the degradation of multiple BTK protein molecules.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound C13)

A detailed, multi-step synthesis protocol would be required for the chemical synthesis of this compound. This typically involves the synthesis of the BTK-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation. A generalized workflow for PROTAC synthesis is depicted below.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Western Blot for BTK Degradation

This protocol is used to quantify the extent of BTK protein degradation in cells treated with this compound.

-

Cell Culture and Treatment:

-

Seed Mino or OCI-ly10 cells in appropriate cell culture plates and allow them to adhere or stabilize.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BTK overnight at 4°C.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the BTK band intensity to the loading control.

-

Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Caption: Workflow for Western Blot analysis of BTK degradation.

In Vivo OCI-ly10 Xenograft Mouse Model

This protocol is used to evaluate the in vivo antitumor efficacy of this compound.

-

Animal Husbandry:

-

Use immunodeficient mice (e.g., NOD-SCID or similar strains).

-

House the animals in a pathogen-free environment with access to food and water ad libitum.

-

Allow for an acclimatization period before the start of the experiment.

-

-

Tumor Cell Implantation:

-

Culture OCI-ly10 cells to the desired number.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).

-

Subcutaneously inject the OCI-ly10 cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the formulation of this compound for oral administration (PO).

-

Administer this compound at specified doses (e.g., 10 and 30 mg/kg) and schedule (e.g., twice daily, bid) for a defined period (e.g., 17 days).[1]

-

The control group should receive the vehicle solution.

-

-

Efficacy and Toxicity Assessment:

-

Continue to monitor tumor volume and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BTK levels in tumor tissue).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Conclusion

This compound (compound C13) is a potent and orally bioavailable degrader of BTK that has shown significant promise in preclinical models of B-cell malignancies.[1][3] Its ability to efficiently degrade both wild-type and mutant forms of BTK, coupled with its favorable pharmacokinetic profile, makes it a compelling candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other PROTAC-based therapeutics.

References

An In-depth Technical Guide to PROTAC BTK Degrader-1: E3 Ligase Recruitment and Ternary Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BTK Degrader-1, a potent and selective degrader of Bruton's Tyrosine Kinase (BTK). It details the mechanism of action, focusing on its recruitment of the E3 ligase Cereblon (CRBN) and the subsequent formation of a productive ternary complex, which leads to the targeted degradation of the BTK protein. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the core concepts and pathways involved.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their activity. This compound, also identified as compound C13 in the scientific literature, is an orally bioavailable small molecule designed to selectively eliminate BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3][4]

Structurally, this compound consists of three key components:

-

A high-affinity ligand that binds to Bruton's Tyrosine Kinase.

-

A recruiting ligand for the E3 ubiquitin ligase Cereblon (CRBN).

-

A chemical linker that optimally positions BTK and CRBN for effective ternary complex formation.

By hijacking the cell's natural ubiquitin-proteasome system, this degrader marks BTK for destruction, offering a powerful strategy to overcome the limitations of traditional BTK inhibitors, including acquired resistance.

Mechanism of Action: Ternary Complex Formation and BTK Degradation

The primary mechanism of this compound involves bringing BTK into close proximity with the CRBN E3 ligase, a component of the CUL4A-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex. This induced proximity is the cornerstone of its degradative action.

The process unfolds in several catalytic steps:

-

Binary Complex Formation : this compound first binds to either BTK or the CRBN E3 ligase, forming two possible binary complexes.

-

Ternary Complex Formation : The initial binary complex then recruits the other protein partner, resulting in the formation of a key {BTK–PROTAC–CRBN} ternary complex. The stability and conformation of this complex are critical for downstream efficiency.

-

Ubiquitination : Within the ternary complex, CRBN facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the BTK protein.

-

Proteasomal Degradation : The poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle : After degradation of the target protein, this compound is released and can engage in further rounds of degradation, acting in a catalytic manner.

Quantitative Data Summary

The efficacy of this compound is defined by its ability to inhibit BTK activity, bind its targets, form a stable ternary complex, and induce potent cellular degradation.

Table 1: Inhibitory and Degradation Activity of this compound (Compound C13)

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ (Kinase Inhibition) | BTK (Wild-Type) | 34.51 nM | [5] |

| BTK (C481S Mutant) | 64.56 nM | [5] | |

| DC₅₀ (Degradation) | Ramos Cells | 1.9 nM | [1] |

| TMD8 Cells | 1.5 nM | [1] | |

| OCI-Ly10 Cells | 2.5 nM | [1] | |

| JeKo-1 Cells | 1.6 nM | [1] | |

| Dₘₐₓ (Max Degradation) | Ramos, TMD8, etc. | >90% at 10 nM | [1] |

Table 2: Representative Biophysical Parameters for a BTK-CRBN PROTAC System*

| Parameter | Interaction | Value (Kd) | Cooperativity (α) | Reference |

| Binary Affinity (SPR) | PROTAC to BTK | 210 nM | N/A | [6] |

| PROTAC to CRBN | 1.8 µM | N/A | [6] | |

| Ternary Complex Cooperativity | {BTK-PROTAC-CRBN} | N/A | ~0.6 (Noncooperative) | [6] |

*Note: Data from Zorba et al. (2018) for a representative BTK-CRBN PROTAC. Specific ternary complex binding affinities and cooperativity for this compound (C13) are not publicly available but are expected to be in a similar range. Noncooperative (α < 1) or low-cooperativity systems can still be highly effective degraders.[6]

Core Signaling Pathway: B-Cell Receptor (BCR) Signaling

BTK is a central node in the BCR signaling pathway, which is crucial for the proliferation and survival of B-cells. By degrading BTK, this compound effectively shuts down this pro-survival cascade.

Experimental Protocols

Accurate characterization of a PROTAC requires a suite of biochemical, biophysical, and cellular assays. Below are detailed methodologies for key experiments.

Western Blotting for Cellular BTK Degradation

This protocol is used to determine the DC₅₀ and Dₘₐₓ of this compound in cultured cells.

Materials:

-

Cell lines (e.g., Ramos, TMD8)

-

This compound (Compound C13)

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment: Seed cells at an appropriate density. After 24 hours, treat with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary anti-BTK antibody overnight at 4°C. Wash with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detection: After final washes, apply ECL substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize BTK band intensity to the loading control. Calculate the percentage of BTK remaining relative to the DMSO control and plot against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

TR-FRET Assay for Ternary Complex Formation

This biophysical assay measures the proximity of BTK and CRBN induced by the PROTAC in vitro.

Materials:

-

Recombinant biotinylated BTK protein

-

Recombinant His-tagged CRBN/DDB1 complex

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

-

Terbium (Tb)-conjugated Streptavidin (Donor)

-

Alexa Fluor 488 (AF488)-conjugated anti-His antibody (Acceptor)

-

384-well low-volume plates

-

Plate reader capable of time-resolved fluorescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of proteins and detection reagents.

-

Assay Plate Setup: In a 384-well plate, add assay buffer, the PROTAC dilution series, biotinylated BTK, and His-CRBN/DDB1. Typical final concentrations might be 20 nM BTK and 50 nM CRBN.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow for ternary complex formation.

-

Detection Reagent Addition: Add the Tb-Streptavidin and AF488-anti-His antibody mixture to all wells. Final concentrations might be 2 nM and 4 nM, respectively.

-

Final Incubation: Incubate for 180 minutes at room temperature, protected from light.

-

Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation (e.g., at 340 nm).

-

Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the peak represents the maximal complex formation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binary binding affinities (Kd) of the PROTAC to both BTK and CRBN, which is essential for understanding ternary complex cooperativity.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5, Streptavidin-coated)

-

Recombinant BTK and CRBN/DDB1 proteins

-

This compound

-

Running Buffer (e.g., HBS-EP+)

-

Immobilization reagents (for amine coupling) or biotinylated protein

Procedure (Immobilizing CRBN):

-

Surface Preparation: Immobilize His-tagged CRBN/DDB1 onto a sensor chip surface (e.g., via an anti-His antibody or direct amine coupling).

-

Binary Affinity (PROTAC to CRBN): Inject a series of concentrations of this compound over the CRBN surface and a reference flow cell. Measure the binding response at equilibrium.

-

Data Analysis (Binary): Fit the equilibrium binding data to a 1:1 steady-state model to determine the dissociation constant (Kd) for the PROTAC-CRBN interaction.

-

Ternary Complex Analysis (Optional): To assess cooperativity, repeat the PROTAC injections but pre-incubate the PROTAC with a near-saturating concentration of BTK. An increase in affinity compared to the binary interaction indicates positive cooperativity.

-

Reciprocal Experiment: The experiment can be repeated by immobilizing BTK and injecting the PROTAC to determine the PROTAC-BTK binary affinity.

Conclusion

This compound (Compound C13) is a highly potent and selective degrader of BTK that functions by recruiting the E3 ligase CRBN to induce proteasomal degradation. Its efficacy is demonstrated by low nanomolar DC₅₀ values across multiple lymphoma cell lines and its ability to degrade both wild-type and clinically relevant mutant forms of BTK. The characterization of its activity relies on a combination of cellular degradation assays, such as Western Blotting, and biophysical methods like TR-FRET and SPR to probe the formation and kinetics of the essential {BTK-PROTAC-CRBN} ternary complex. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively study and utilize this promising targeted protein degrader.

References

- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PROTAC BTK Degrader-1 Target Engagement in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide provides an in-depth overview of the target engagement of PROTAC BTK Degrader-1, a representative bifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK) in cancer cells. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is a hallmark of various B-cell malignancies.[1][2] This document details the quantitative metrics of BTK degradation, comprehensive experimental protocols for assessing target engagement, and visual representations of the underlying biological and experimental processes.

Data Presentation: Quantitative Analysis of BTK Degradation

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported degradation data for several well-characterized PROTAC BTK degraders in various cancer cell lines.

| PROTAC Degrader | Cancer Cell Line | BTK Status | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference(s) |

| MT-802 | NAMALWA | Wild-type | 14.6 | >99 | CRBN | [3][4] |

| XLA cells | Wild-type | 14.6 | >99 | CRBN | [3] | |

| XLA cells | C481S mutant | 14.9 | >99 | CRBN | [3] | |

| Primary CLL cells | Wild-type & C481S | - | >99 (at 1µM) | CRBN | [5] | |

| P13I | Ramos | Wild-type | <11.4 | 94 | CRBN | [6][7] |

| HBL-1 | Wild-type | <11.4 | - | CRBN | [7] | |

| Mino | Wild-type | <11.4 | - | CRBN | [7] | |

| IgE MM | Wild-type | <11.4 | - | CRBN | [7] | |

| L18I | HBL-1 | C481S mutant | ~30 | - | CRBN | [6] |

| RC-1 | MOLM-14 | Wild-type | 6.6 | >85 | CRBN | [8] |

| NX-2127 | TMD8 | Wild-type | 0.1 | - | CRBN | [6] |

| TMD8 | C481S mutant | 0.2 | - | CRBN | [6] | |

| Primary CLL cells | Wild-type | ≤0.2 | - | CRBN | [6] | |

| Primary CLL cells | C481S mutant | ≤0.5 | - | CRBN | [6] | |

| NX-5948 | DLBCL cell lines | Wild-type | 0.32 | - | CRBN | [9] |

| DLBCL cell lines | C481S mutant | 1.0 | - | CRBN | [9] |

Experimental Protocols

Accurate assessment of PROTAC-mediated target engagement and degradation is crucial for their development. The following are detailed methodologies for key experiments.

Western Blotting for BTK Degradation

This is a fundamental technique to visualize and quantify the reduction in target protein levels.

a. Cell Culture and Treatment:

-

Seed cancer cells (e.g., Ramos, MOLM-14) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight.[10]

-

Treat the cells with a range of concentrations of the PROTAC BTK degrader (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 12, 24 hours).[7][10]

b. Cell Lysis and Protein Quantification:

-

Harvest the cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).[10]

-

Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.[10]

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[10]

c. SDS-PAGE and Immunoblotting:

-

Denature 20-40 µg of total protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[10]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

Quantify the band intensities using densitometry software to determine the percentage of BTK degradation relative to the loading control.[10]

Quantitative Mass Spectrometry for Proteome-Wide Selectivity

This method provides an unbiased and comprehensive analysis of on-target and off-target protein degradation.

a. Sample Preparation:

-

Culture and treat cells with the PROTAC BTK degrader and vehicle control as described for Western blotting.

-

Lyse the cells and extract the total proteome.[11]

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.[11]

-

For multiplexed analysis, label the peptides with isobaric tags (e.g., TMT).[11]

b. LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11]

c. Data Analysis:

-

Identify and quantify proteins using a proteomics software suite, searching against a human protein database.[11]

-

Determine the relative abundance of proteins in the PROTAC-treated samples compared to the vehicle control.[11]

-

Generate volcano plots to visualize proteins that are significantly up- or downregulated.[8]

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of the PROTAC to its target protein and the E3 ligase.

a. Cell Line Generation:

-

Generate a stable cell line (e.g., HEK293) expressing BTK fused to a NanoLuc® luciferase (NanoLuc-BTK).[1]

b. Assay Procedure:

-

Seed the NanoLuc-BTK expressing cells in a 96-well plate.

-

Add a cell-permeable fluorescent tracer that binds to BTK.

-

Treat the cells with a range of concentrations of the PROTAC BTK degrader.

-

Add the NanoBRET™ substrate.

-

Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.[1]

-

A similar assay can be performed to assess engagement with the E3 ligase (e.g., CRBN) by using a NanoLuc-E3 ligase fusion and a relevant tracer.[12]

Cell Viability Assay

This assay determines the effect of BTK degradation on the proliferation and survival of cancer cells.

a. Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at an appropriate density.[13]

-

Treat the cells with serial dilutions of the PROTAC BTK degrader for a specified period (e.g., 72 hours).[13]

b. Viability Measurement (using MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[14]

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[14]

-

Measure the absorbance at 570 nm using a plate reader.[14]

-

Calculate cell viability as a percentage relative to the vehicle-treated control to determine the half-maximal inhibitory concentration (IC50).[13]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC BTK degrader function and analysis.

Caption: The BTK signaling pathway in B-cells, initiated by antigen binding to the BCR.

References

- 1. selvita.com [selvita.com]

- 2. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PROTACpedia - PROTACS on 29875397 [protacpedia.weizmann.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. arvinas.com [arvinas.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of PROTAC BTK Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. PROTAC BTK Degrader-1 is a potent and selective, orally active degrader of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, including its inhibitory and degradation activities, and outlines detailed experimental protocols for its evaluation.

Data Presentation

Quantitative In Vitro Data Summary

| Parameter | Value | Target/Cell Line | Notes |

| IC50 (BTK WT) | 34.51 nM | Wild-Type Bruton's Tyrosine Kinase | Represents the concentration for 50% inhibition of wild-type BTK enzymatic activity.[1] |

| IC50 (BTK-C481S) | 64.56 nM | C481S Mutant Bruton's Tyrosine Kinase | Represents the concentration for 50% inhibition of the C481S mutant of BTK, a common resistance mutation.[1] |

| Anti-proliferative IC50 | 104.69 nM | JeKo-1 (Mantle Cell Lymphoma) | Represents the concentration for 50% inhibition of JeKo-1 cell proliferation. |

Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values for this compound are not yet publicly available and require experimental determination.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, leading to B-cell proliferation, differentiation, and survival.

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

This compound Mechanism of Action

This compound is a heterobifunctional molecule that links a BTK-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This induces the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.

References

PROTAC BTK Degrader-1: A Technical Guide to the Targeted Degradation of Wild-Type vs. Mutant Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of PROTAC BTK Degrader-1, a novel agent designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling and a validated target in various B-cell malignancies. A primary challenge in the clinical use of BTK inhibitors is the emergence of resistance mutations, most notably the C481S substitution. This document details the differential efficacy of this compound in degrading wild-type (WT) BTK versus its mutant forms, with a particular focus on the C481S variant. We present available quantitative data, detailed experimental protocols for assessing degrader activity, and visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of targeted protein degradation and oncology drug development.

Introduction to PROTAC Technology and BTK

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), in this case, BTK, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal from the cell, offering a potentially more profound and durable therapeutic effect.

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Its activation is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of several B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). While covalent inhibitors of BTK have demonstrated significant clinical success, their efficacy can be compromised by acquired resistance mutations, primarily at the C481 residue, which prevents covalent drug binding.

Quantitative Analysis: this compound Efficacy

This compound has been shown to be a potent and selective degrader of both wild-type BTK and the clinically relevant C481S mutant. The following table summarizes the available quantitative data on its inhibitory activity.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Wild-Type BTK | 34.51 | [1] |

| This compound | BTK C481S Mutant | 64.56 | [1] |

Note on Data Interpretation: The IC50 values represent the concentration of the degrader required to inhibit the enzymatic activity of BTK by 50%. While indicative of target engagement, the key metrics for a PROTAC are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). Comprehensive DC50 and Dmax data for this compound against a wide panel of BTK mutants are not yet publicly available. However, studies on other BTK PROTACs provide a strong rationale for their potential to overcome a broader range of resistance mutations. For instance, the PROTAC L18I has demonstrated efficacy against C481S/T/A/G/W BTK mutants, and UBX-382 was effective against 7 out of 8 known BTK mutants, showcasing the potential of this therapeutic class.[2][3]

Signaling Pathways and Mechanism of Action

The differential activity of this compound against wild-type and mutant BTK is rooted in its mechanism of action and the structural consequences of the mutations.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

References

An In-depth Technical Guide to PROTAC BTK Degrader-1 (CAS: 2801715-13-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PROTAC BTK Degrader-1, a potent and selective degrader of Bruton's tyrosine kinase (BTK). Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces targeted protein degradation through the ubiquitin-proteasome system. This document details the physicochemical properties, biological activity, and mechanism of action of this compound. Furthermore, it provides detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to facilitate its application in research and drug development.

Introduction to this compound

This compound, also identified as BTK-PROTAC C13, is a heterobifunctional molecule designed to specifically target Bruton's tyrosine kinase for degradation.[1] BTK is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are often dysregulated in B-cell malignancies.[2][3][4] By inducing the degradation of BTK, this PROTAC offers a therapeutic strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[5]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2801715-13-7 | |

| Chemical Name | 3-(5-(3-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-[1,4'-bipiperidin]-1'-yl)prop-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |

| Molecular Formula | C43H43N9O4 | |

| Molecular Weight | 749.86 g/mol | |

| Appearance | Solid |

Table 2: In Vitro Biological Activity

| Parameter | Value | Cell Line/Conditions | Reference |

| IC50 (BTK WT) | 34.51 nM | Not specified | |

| IC50 (BTK-C481S) | 64.56 nM | Not specified | |

| DC50 | 5.8 nM | Mino cells | [1] |

| Dmax | 96% | Mino cells | [1] |

Table 3: In Vivo Efficacy in OCI-ly10 Xenograft Model

| Dosage (Oral, bid) | Tumor Growth Inhibition | Reference |

| 10 mg/kg | 50.9% | [1] |

| 30 mg/kg | 96.9% | [1] |

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[6][7] It acts as a molecular bridge, simultaneously binding to BTK and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to BTK, tagging it for degradation by the proteasome.[8] This event-driven mechanism allows for the catalytic degradation of the target protein.[9]

References

- 1. BTK-PROTAC C13 | BTK PROTAC | Probechem Biochemicals [probechem.com]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 4. onclive.com [onclive.com]

- 5. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

Methodological & Application

Application Notes and Protocols for PROTAC BTK Degrader-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PROTAC BTK Degrader-1 in a cell culture setting. This document outlines the mechanism of action, key quantitative data, and detailed experimental protocols for assessing its efficacy in degrading Bruton's tyrosine kinase (BTK) and its impact on cell viability.

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways. Dysregulation of BTK signaling is implicated in various B-cell malignancies. By inducing the degradation of BTK, this PROTAC offers a powerful therapeutic strategy to suppress tumor growth and overcome resistance mechanisms associated with traditional BTK inhibitors.[1][2][3][4]

Mechanism of Action

This compound functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BTK, tagging it for recognition and subsequent degradation by the proteasome.[3][5][6] The elimination of the BTK protein disrupts downstream signaling pathways crucial for B-cell proliferation, differentiation, and survival.[2]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (BTK WT) | 34.51 nM | Not specified | [1] |

| IC50 (BTK C481S) | 64.56 nM | Not specified | [1] |

Experimental Protocols

I. Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound.

Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

DMSO (vehicle control)

-

Incubator (37°C, 5% CO2)

-

Multi-well plates (6-well, 96-well)

Procedure:

-

Cell Seeding: Seed the selected cell line at an appropriate density in multi-well plates. For example, seed Ramos cells at 1 x 10^6 cells/mL.[2]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).[7]

-

Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells.

-

Incubation: Incubate the cells for the desired time points. For protein degradation analysis, a time course of 2, 4, 8, and 24 hours is recommended.[8] For cell viability assays, a longer incubation of 48 to 72 hours is typical.[7]

II. Western Blot Analysis for BTK Degradation

This protocol details the steps to assess the degradation of BTK protein following treatment with this compound.

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BTK, anti-p-BTK (optional), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, harvest the cells and lyse them in ice-cold RIPA buffer.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel, perform electrophoresis, and then transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.[9]

-

Antibody Incubation:

-

Detection: Wash the membrane again and then apply the ECL substrate to visualize the protein bands using an imaging system.[2]

-

Analysis: Quantify the band intensities to determine the extent of BTK degradation relative to the loading control and the vehicle-treated sample.

III. Cell Viability Assay

This protocol is for evaluating the effect of this compound on cell proliferation and viability.

Materials:

-

Cells treated in a 96-well plate

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8))[10][]

-

Plate reader

Procedure:

-

Reagent Addition: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[7]

-

Incubation: Incubate the plate for the time specified in the reagent protocol.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.[7]

-

Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value, which is the concentration of the degrader that causes 50% inhibition of cell viability.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating this compound

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: PROTAC BTK Degrader-1 Cell-Based Assay for BTK Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][5]

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a significant role in the proliferation, survival, and differentiation of B-cells.[6][7][8] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it an attractive therapeutic target.[9] PROTAC-mediated degradation of BTK offers a distinct and potentially more advantageous therapeutic strategy compared to traditional small molecule inhibitors by eliminating the entire protein, which can overcome resistance mechanisms associated with kinase inhibition.[5][10]

This document provides detailed application notes and protocols for a cell-based assay to evaluate the degradation of BTK induced by PROTAC BTK Degrader-1.

Mechanism of Action

This compound is designed to specifically target BTK for degradation. One part of the molecule binds to the BTK protein, while the other part recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][4] This proximity induces the E3 ligase to polyubiquitinate BTK, leading to its recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple BTK proteins.[10]

BTK Signaling Pathway

BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[7][11] Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors such as NF-κB, which promote B-cell proliferation, survival, and differentiation.[6][8]

Caption: Simplified BTK Signaling Pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[12][13][14] The following table summarizes reported degradation data for several well-characterized BTK PROTACs in different cell lines to provide a comparative context for evaluating this compound.

| PROTAC Name | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |

| RC-1 | MOLM-14 | <10 | >85 | 24 | CRBN |

| RNC-1 | MOLM-14 | ~50 (at 200nM) | ~50 | 24 | CRBN |

| NC-1 | Mino | 2.2 | 97 | 24 | Not Specified |

| DD-03-171 | MCL cells | 5.1 | Not Specified | Not Specified | CRBN |

| A non-covalent PROTAC | THP-1 | ~200 | Not Specified | 16 | IAP |

Note: This table presents data from various sources for different BTK PROTACs and is intended for comparative purposes.[4][15][16][17][18] The performance of "this compound" should be determined experimentally.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Lines: Human B-cell lymphoma cell lines such as TMD8, OCI-Ly10, MOLM-14, or Mino are suitable for this assay.

-

Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

-

PROTAC Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

-

Add the diluted PROTAC or vehicle control (DMSO) to the cell cultures. Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity.

-

-

Incubation: Incubate the treated cells for a specified period (e.g., 4, 8, 16, or 24 hours) to assess the time-dependent degradation of BTK.

Protocol 2: Western Blotting for BTK Degradation

-

Cell Lysis:

-

After incubation, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification:

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.

-

Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the BTK band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of BTK degradation relative to the vehicle-treated control.

-

Plot the percentage of remaining BTK against the log of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression analysis.[13]

-

Experimental Workflow

The following diagram illustrates the workflow for the cell-based BTK degradation assay.

Caption: Workflow for BTK Degradation Assay.

Conclusion

This application note provides a comprehensive guide for researchers to evaluate the efficacy of this compound in inducing the degradation of BTK in a cell-based setting. The detailed protocols for cell culture, treatment, and Western blotting, along with the data analysis guidelines, will enable the accurate determination of key performance indicators such as DC50 and Dmax. By following these procedures, researchers can effectively characterize the activity of novel BTK-targeting PROTACs and advance the development of this promising therapeutic modality.

References

- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 2. Novel PROTAC enhances its intracellular accumulation and protein knockdown | Science Codex [sciencecodex.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 9. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. lifesensors.com [lifesensors.com]

- 13. benchchem.com [benchchem.com]

- 14. arxiv.org [arxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]

- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Efficacy of PROTAC BTK Degrader-1 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3][4] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[2]

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways that regulate B-cell proliferation, survival, and differentiation.[5][6][7][8] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it an attractive therapeutic target.[5][6] PROTAC BTK Degrader-1 is a novel compound designed to specifically target BTK for degradation, offering a promising strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[9][10][11][12]

These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the efficacy of this compound by measuring the degradation of BTK protein in a cellular context.

Signaling Pathway and Mechanism of Action

BTK is a key mediator downstream of the B-cell receptor (BCR).[5][7] Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation.[5] Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), initiating a signaling cascade that ultimately leads to the activation of transcription factors crucial for B-cell function.[8][13]